molecular formula C21H26N2O2 B8553316 Carbamic acid,[(2,3-dihydro-1h-indol-7-yl)methyl](phenylmethyl)-,1,1-dimethylethyl ester

Carbamic acid,[(2,3-dihydro-1h-indol-7-yl)methyl](phenylmethyl)-,1,1-dimethylethyl ester

Cat. No.: B8553316
M. Wt: 338.4 g/mol
InChI Key: HJZFRFREYRBJSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamic acid,[(2,3-dihydro-1h-indol-7-yl)methyl](phenylmethyl)-,1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C21H26N2O2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

tert-butyl N-benzyl-N-(2,3-dihydro-1H-indol-7-ylmethyl)carbamate

InChI

InChI=1S/C21H26N2O2/c1-21(2,3)25-20(24)23(14-16-8-5-4-6-9-16)15-18-11-7-10-17-12-13-22-19(17)18/h4-11,22H,12-15H2,1-3H3

InChI Key

HJZFRFREYRBJSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)CC2=CC=CC3=C2NCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add sodium cyanoborohydride (3.0 g, 47.6 mmol) to a solution of benzyl-(1H-indol-7-ylmethyl)carbamic acid tert-butyl ester (10.0 g, 29.8 mmol) in acetic acid. Stir the mixture at ambient temperature for 3 hours. Dilute with ethyl acetate and cool in an ice bath. Wash the mixture with aqueous 3.0 N sodium hydroxide until pH is 8. Dry the organic layer with magnesium sulfate and concentrate. Purify by chromatography (silica gel; hexane/ethyl acetate; 3:1 to 0:1) to afford a solid as the title compound (5.0 g, 50%). MS (ESI) m/z 339 (M+H)+.
Quantity
3 g
Type
reactant
Reaction Step One
Name
benzyl-(1H-indol-7-ylmethyl)carbamic acid tert-butyl ester
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
50%

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